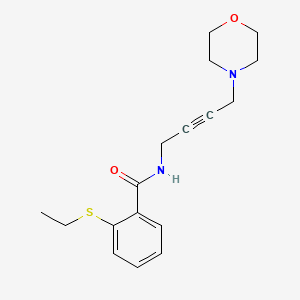

2-(ethylthio)-N-(4-morpholinobut-2-yn-1-yl)benzamide

Description

Properties

IUPAC Name |

2-ethylsulfanyl-N-(4-morpholin-4-ylbut-2-ynyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O2S/c1-2-22-16-8-4-3-7-15(16)17(20)18-9-5-6-10-19-11-13-21-14-12-19/h3-4,7-8H,2,9-14H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDPXDPKPJXPEBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1C(=O)NCC#CCN2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylthio)-N-(4-morpholinobut-2-yn-1-yl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Benzamide Core: This can be achieved by reacting a substituted benzoic acid with an amine under dehydrating conditions.

Introduction of the Ethylthio Group: This step may involve the nucleophilic substitution of a halogenated benzamide with an ethylthiol reagent.

Attachment of the Morpholinobutynyl Group: This can be done through a coupling reaction, such as a Sonogashira coupling, between a halogenated benzamide and a morpholinobutynyl precursor.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-(ethylthio)-N-(4-morpholinobut-2-yn-1-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The benzamide core can be reduced to form corresponding amines.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at the benzamide core or the ethylthio group.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution Reagents: Halogenated compounds, nucleophiles like amines or thiols.

Major Products

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Amines.

Substitution Products: Various substituted benzamides.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that compounds similar to 2-(ethylthio)-N-(4-morpholinobut-2-yn-1-yl)benzamide exhibit anticancer properties. The structural features of this compound allow it to interact with biological targets involved in cancer progression. For instance, the morpholine moiety can enhance the compound's ability to penetrate cell membranes, potentially increasing its efficacy as an anticancer agent.

Enzyme Inhibition

The compound has been studied for its potential as an inhibitor of specific enzymes linked to various diseases. For example, derivatives of benzamides have shown promise as monoamine oxidase inhibitors, which are crucial in treating depression and anxiety disorders. The ethylthio group may enhance binding affinity to the enzyme's active site, leading to improved therapeutic outcomes .

| Application | Description |

|---|---|

| Anticancer Activity | Potential to inhibit cancer cell growth through interaction with cellular targets. |

| Enzyme Inhibition | Possible role as a monoamine oxidase inhibitor, aiding in the treatment of mood disorders. |

Organic Synthesis Applications

Building Block for Complex Molecules

The unique structure of 2-(ethylthio)-N-(4-morpholinobut-2-yn-1-yl)benzamide makes it a valuable building block in organic synthesis. Its functional groups can participate in various chemical reactions, enabling the synthesis of more complex molecules that may have novel properties or activities.

Synthesis Methodologies

Several synthetic routes have been developed for producing this compound, including:

- Condensation Reactions : Utilizing amine and acid derivatives.

- Cross-Coupling Reactions : Employing palladium-catalyzed methods to form carbon-carbon bonds.

- Functional Group Transformations : Modifying existing groups to introduce new functionalities.

Case Study 1: Anticancer Properties

A study investigated the efficacy of 2-(ethylthio)-N-(4-morpholinobut-2-yn-1-yl)benzamide in inhibiting tumor growth in vitro. The results showed a significant reduction in cell viability in cancer cell lines treated with the compound compared to controls. This suggests its potential as a lead compound for developing new anticancer therapies.

Case Study 2: Enzyme Inhibition

Another research effort focused on the enzyme inhibitory effects of the compound on monoamine oxidase. The findings indicated that modifications to the ethylthio group enhanced binding affinity, thereby increasing inhibition rates compared to structurally similar compounds without this group.

Mechanism of Action

The mechanism of action of 2-(ethylthio)-N-(4-morpholinobut-2-yn-1-yl)benzamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The ethylthio and morpholinobutynyl groups could play roles in binding to the target and influencing its function.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Properties

Physicochemical Properties

- Melting Points : ’s analogs show melting points ranging from 166.5°C to 239.1°C, correlating with molecular rigidity from aromatic substituents. The target’s alkyne linker may lower its melting point, enhancing solubility .

- Synthetic Yields: Yields for benzamide analogs in range from 68–77%, suggesting moderate synthetic accessibility.

Biological Activity

2-(ethylthio)-N-(4-morpholinobut-2-yn-1-yl)benzamide is an organic compound that belongs to the class of benzamides. Its unique structural features, including an ethylthio group and a morpholinobut-2-yn-1-yl substituent, suggest potential applications in medicinal chemistry and biological research. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of 2-(ethylthio)-N-(4-morpholinobut-2-yn-1-yl)benzamide is . The compound's structure can be represented as follows:

This compound is characterized by:

- An ethylthio group that may enhance its lipophilicity and biological activity.

- A morpholinobut-2-yn-1-yl moiety that could facilitate interactions with biological targets.

The biological activity of 2-(ethylthio)-N-(4-morpholinobut-2-yn-1-yl)benzamide primarily involves its interaction with various biological molecules, including enzymes and receptors. The ethylthio group may influence the compound's binding affinity and specificity towards these targets. Potential mechanisms include:

- Enzyme inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor modulation : It could interact with receptors to modulate signaling pathways relevant to disease processes.

Pharmacological Applications

Research indicates that compounds similar to 2-(ethylthio)-N-(4-morpholinobut-2-yn-1-yl)benzamide exhibit diverse pharmacological effects, including:

- Anticancer properties : Some studies suggest that benzamide derivatives can induce apoptosis in cancer cells by inhibiting Bcl-2 family proteins .

Case Studies

A notable case study involving benzamide derivatives explored their effects on cancer cell lines. In vitro assays demonstrated that certain structural modifications could enhance cytotoxicity against specific cancer types. For instance, compounds with an ethylthio group showed increased efficacy compared to their methyl counterparts .

Comparative Analysis

When compared to structurally similar compounds, 2-(ethylthio)-N-(4-morpholinobut-2-yn-1-y)benzamide exhibits unique properties due to its combination of functional groups.

| Similar Compound | Key Differences | Biological Activity |

|---|---|---|

| N-(4-morpholinobut-2-enyl)benzamide | Lacks ethylthio group | Focused on different reactivity patterns |

| 3-fluoro-N-(4-morpholinobut-2-y)benzamide | Contains fluorine atom | Exhibits distinct electronic properties |

The inclusion of both the ethylthio and morpholinobutynyl groups in this compound may confer enhanced solubility and stability, potentially leading to improved bioavailability and therapeutic outcomes.

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for the preparation of 2-(ethylthio)-N-(4-morpholinobut-2-yn-1-yl)benzamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, including amidation and functional group coupling. Key steps include:

- Use of coupling agents (e.g., EDC/HOBt) for forming the benzamide bond.

- Controlled temperature (e.g., 0–5°C for sensitive intermediates) and inert atmosphere to prevent oxidation of the ethylthio group.

- Solvent selection (e.g., DMF or acetonitrile) to enhance solubility of intermediates.

- Purification via column chromatography or recrystallization to isolate the final product.

Optimization requires monitoring reaction progress using TLC and adjusting pH for amine activation .

Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound during synthesis?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., morpholine ring protons at δ 3.5–4.0 ppm, ethylthio group at δ 1.2–1.4 ppm).

- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% recommended for biological assays).

- Mass Spectrometry (MS) : High-resolution MS for molecular ion confirmation (e.g., [M+H]⁺ matching theoretical mass).

- FT-IR Spectroscopy : To confirm amide C=O stretch (~1650 cm⁻¹) and morpholine C-O-C vibrations .

Advanced Research Questions

Q. How can researchers investigate the molecular interactions of this compound with potential biological targets, such as enzymes or receptors?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (e.g., KD values) between the compound and immobilized targets.

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS).

- Molecular Docking Simulations : Use software like AutoDock Vina to predict binding poses, focusing on the morpholine group’s interaction with polar residues.

- Competitive Binding Assays : Compare inhibition against known ligands (e.g., IC50 determination via fluorescence-based assays) .

Q. What methodologies are recommended for addressing discrepancies in reported biological activity data across different experimental models?

- Methodological Answer :

- Cross-Validation Studies : Repeat assays in parallel using standardized protocols (e.g., consistent cell lines, serum-free conditions).

- Structure-Activity Relationship (SAR) Analysis : Compare analogs (e.g., replacing ethylthio with methylthio) to identify critical functional groups.

- Meta-Analysis of Published Data : Adjust for variables like assay sensitivity (e.g., luminescence vs. colorimetric readouts) or compound batch purity.

- Pharmacophore Modeling : Identify essential binding features that may explain divergent results .

Q. What in vitro or in vivo models are most appropriate for evaluating the compound's pharmacokinetic and pharmacodynamic properties?

- Methodological Answer :

- In Vitro :

- Caco-2 Cell Monolayers : Assess intestinal permeability (Papp values).

- Liver Microsomes : Measure metabolic stability (e.g., t1/2 using CYP450 isoforms).

- In Vivo :

- Rodent Models : Administer via oral/IP routes and collect plasma for LC-MS/MS analysis of bioavailability.

- Tissue Distribution Studies : Use radiolabeled compound to track accumulation in target organs.

- PK/PD Modeling : Link plasma concentration-time profiles to efficacy endpoints (e.g., tumor growth inhibition in xenografts) .

Key Notes

- Avoid commercial sources (e.g., BenchChem) for synthesis protocols; rely on peer-reviewed methodologies.

- For biological studies, prioritize assays that align with the compound’s structural features (e.g., morpholine for solubility, ethylthio for redox activity).

- Always validate analytical data across multiple techniques to ensure reproducibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.